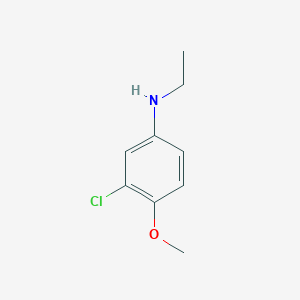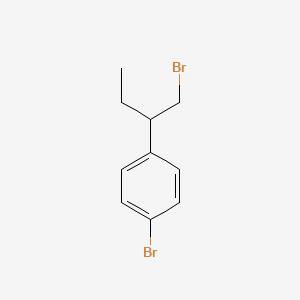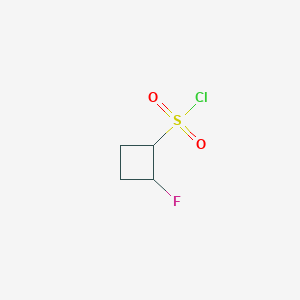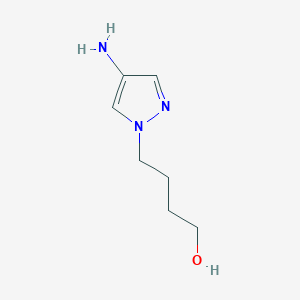
3-chloro-N-ethyl-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-ethyl-4-methoxyaniline: is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the third position, an ethyl group at the nitrogen atom, and a methoxy group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 3-chloro-4-methoxy-2-nitroaniline. This intermediate is then reduced using a reducing agent such as iron powder and hydrochloric acid to yield 3-chloro-4-methoxyaniline.
Alkylation: The ethylation of 3-chloro-4-methoxyaniline can be achieved using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3-chloro-N-ethyl-4-methoxyaniline often involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and automated systems ensures high efficiency and yield while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-chloro-N-ethyl-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of 3-chloro-N-ethyl-4-methoxycyclohexylamine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents include sodium azide and potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 3-chloro-N-ethyl-4-methoxycyclohexylamine.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-chloro-N-ethyl-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It has been studied for its potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives are also used in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-ethyl-4-methoxyaniline and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors on cell surfaces, triggering signaling pathways that result in cell death or growth inhibition.
Comparación Con Compuestos Similares
3-chloro-4-methoxyaniline: Lacks the ethyl group on the nitrogen atom.
4-chloro-3-methoxyaniline: Chlorine and methoxy groups are positioned differently.
3-chloro-2-methoxyaniline: Methoxy group is at the second position instead of the fourth.
Uniqueness: 3-chloro-N-ethyl-4-methoxyaniline is unique due to the presence of both an ethyl group on the nitrogen atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
3-chloro-N-ethyl-4-methoxyaniline |
InChI |
InChI=1S/C9H12ClNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 |
Clave InChI |
ZXKNAFBMQYJNPM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)
![Methyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13188649.png)

